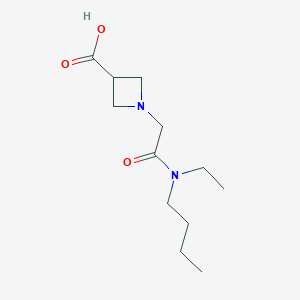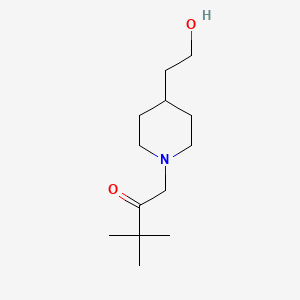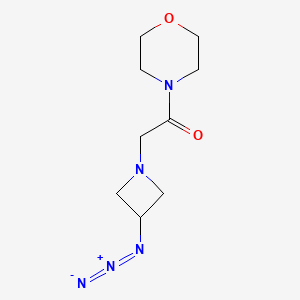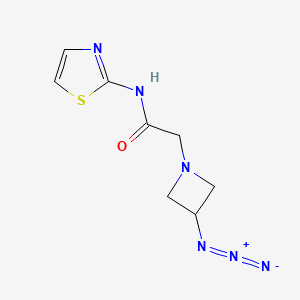
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one
Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It forms the basis for a variety of important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
Piperidine-containing compounds are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 1-(3-(Aminomethyl)piperidin-1-yl)ethanone, has a molecular weight of 156.23 .
Scientific Research Applications
Chemical Properties and Synthesis
This compound is part of a broader class of piperidine derivatives, known for their versatile chemical properties and significance in medicinal chemistry. The compound's structure incorporates elements that are pivotal in the synthesis of cyclic compounds containing aminobenzenesulfonamide, which are useful for developing multifunctional agents in pharmaceuticals and organic synthesis (Kaneda, 2020). The piperidine moiety, in particular, is a cornerstone in constructing complex molecular architectures, offering routes to synthesize spiropiperidines and other piperidine-based compounds with potential therapeutic applications (Griggs, Samuel D., Tape, D., & Clarke, P., 2018).
Pharmacological Implications
Piperidine derivatives have been extensively studied for their pharmacological implications. They form the basis for designing drugs with various therapeutic uses, including antipsychotic, antidepressant, and anticancer activities. For instance, piperazine, a related structure, is central to drug design due to its presence in a multitude of drugs across different therapeutic areas. Slight modifications to this core structure can significantly impact the medicinal potential of resulting molecules, making it a key area of focus in drug discovery (Rathi, A., Syed, R., Shin, Han-Seung, & Patel, Rahul V., 2016). The adaptability of the piperidine scaffold allows for the development of molecules with improved pharmacokinetic and pharmacodynamic profiles, essential for overcoming drug resistance and enhancing therapeutic efficacy.
Role in Drug Discovery and Development
The compound under discussion, due to its piperidine backbone, is instrumental in the discovery and development of new drugs. Its structural attributes facilitate the exploration of three-dimensional chemical space, crucial for identifying novel pharmacophores with enhanced drug-like properties. This exploration is vital for developing antineoplastic agents, highlighting the compound's role in synthesizing molecules with potential cancer therapeutic applications (Hossain, Mohammad, Enci, Carlos E., Dimmock, J., & Das, U., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to changes in the cell cycle, potentially preventing cell division and proliferation .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation and dna damage response .
Result of Action
The molecular and cellular effects of 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one’s action are likely related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in altered cell cycle progression, potentially leading to cell death or reduced proliferation .
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOXYIODGZOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






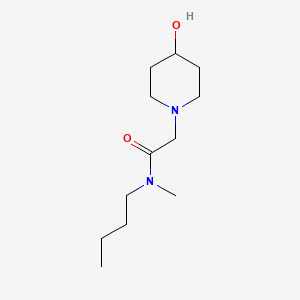
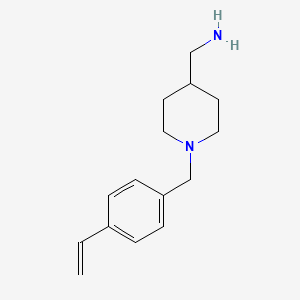
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)


